N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide
Overview
Description
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a naphthalene ring fused to an imidazo[1,2-a]pyridine ring, with an acetamide group attached to the imidazo[1,2-a]pyridine.
Mechanism of Action
Target of Action
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide is known to interact with γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound this compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in an increase in inhibitory neurotransmission, leading to sedative effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking GABA receptors, the compound increases inhibitory neurotransmission, which can affect various downstream effects, including sedation and anxiolysis .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver
Result of Action
The molecular and cellular effects of this compound’s action include increased inhibitory neurotransmission, leading to effects such as sedation . This can have therapeutic applications in conditions such as insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the reaction of 2-aminopyridine with a suitable naphthalene derivative under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in drug development.
Industry: The compound can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom attached to the imidazo[1,2-a]pyridine ring and exhibit different reactivity and biological properties.
Uniqueness
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13(23)20-19-18(21-17-8-4-5-11-22(17)19)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGAYQWMBJOTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320687 | |
Record name | N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
537020-10-3 | |
Record name | N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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